D-Alanine isopropyl ester

Artificial Sweetener Development Dipeptide Ester SAR Food Chemistry

D-Alanine isopropyl ester (CAS 79487-89-1), also designated as D-alanine, 1-methylethyl ester, is an α-amino acid ester with molecular formula C6H13NO2 and molecular weight 131.17 g/mol. This compound possesses a defined D-configuration at the α-carbon, distinguishing it from its L-enantiomer and rendering it a critical chiral building block in pharmaceutical synthesis.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 79487-89-1
Cat. No. B1279723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Alanine isopropyl ester
CAS79487-89-1
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)N
InChIInChI=1S/C6H13NO2/c1-4(2)9-6(8)5(3)7/h4-5H,7H2,1-3H3/t5-/m1/s1
InChIKeyQDQVXVRZVCTVHE-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Alanine Isopropyl Ester (CAS 79487-89-1): Chiral Amino Acid Ester for Nucleotide Prodrug Synthesis and Stereospecific Peptide Chemistry


D-Alanine isopropyl ester (CAS 79487-89-1), also designated as D-alanine, 1-methylethyl ester, is an α-amino acid ester with molecular formula C6H13NO2 and molecular weight 131.17 g/mol . This compound possesses a defined D-configuration at the α-carbon, distinguishing it from its L-enantiomer and rendering it a critical chiral building block in pharmaceutical synthesis . The isopropyl ester functionality enhances organic solubility relative to the free amino acid while preserving the stereochemical integrity essential for downstream applications in nucleotide prodrug preparation and stereospecific peptide assembly . The compound is commonly employed as its hydrochloride salt form (CAS 39613-92-8) to further improve stability and handling characteristics.

Why Generic Amino Acid Esters Cannot Substitute for D-Alanine Isopropyl Ester in Stereospecific and Prodrug Applications


Generic substitution among amino acid esters is precluded by the compound-specific interplay of three critical parameters: stereochemical configuration, ester moiety identity, and physical form. The D-configuration of D-alanine isopropyl ester is not interchangeable with the L-configuration; chiral inversion would yield diastereomeric prodrugs with divergent pharmacokinetic profiles, as demonstrated in nucleotide prodrug systems where L-alanine isopropyl ester-containing constructs exhibit specific hepatocyte activation patterns [1]. The isopropyl ester group itself confers distinct steric properties—unlike methyl or ethyl esters, the branched isopropyl moiety influences molecular packing and intramolecular stabilization in peptide crystal structures [2]. Furthermore, the free base (CAS 79487-89-1) and hydrochloride salt (CAS 39613-92-8) forms are not functionally equivalent; the hydrochloride salt provides enhanced aqueous solubility and stability under standard laboratory storage conditions, whereas the free base may be preferred for reactions requiring anhydrous, non-acidic environments . These combined parameters—chirality, ester branching, and salt form—collectively determine compound performance in specific synthetic and analytical workflows.

Quantitative Differentiation Evidence for D-Alanine Isopropyl Ester (CAS 79487-89-1) Relative to Structural Analogs


Isopropyl Ester Moiety Contributes to 58× Sweetness Potency Relative to Sucrose in Aminomalonyl Dipeptide Sweeteners

In aminomalonyl alanine dipeptide sweeteners, the isopropyl ester derivative exhibits a sweetness potency of 58 times that of sucrose on an equal weight basis, and approximately half the sweetness of aspartame [1]. The same patent document notes that the isopropyl ester does not possess a metallic aftertaste, a sensory liability commonly associated with saccharin [1]. D-Alanine isopropyl ester serves as the essential chiral building block for the preparation of L-aspartyl-D-alanine isopropyl ester (L-Asp-D-Ala-OiPr), a synthetic sweetener synthesized via condensation with L-aspartic acid [2].

Artificial Sweetener Development Dipeptide Ester SAR Food Chemistry

D-Configuration Enables Distinct Pharmacokinetic Targeting in Nucleotide Prodrug Systems

Nucleotide prodrug systems employing alanine isopropyl ester moieties demonstrate stereochemistry-dependent pharmacokinetic outcomes. The anti-HCV prodrug GS-6620 utilizes an L-alanine isopropyl ester in a double-prodrug configuration to release the active nucleoside monophosphate specifically in hepatocytes [1]. Pharmacokinetic studies of GS-6620 reveal that following oral administration, intact prodrug plasma levels varied significantly across species: highest in dogs, followed by monkeys, and lowest in hamsters, while liver triphosphate metabolite levels showed an inverse rank order [1]. D-Alanine isopropyl ester hydrochloride is employed as a chiral reagent in the synthesis of nucleotide prodrugs including PSI-7977 (sofosbuvir) for hepatitis C treatment , and Tenofovir Alafenamide, which incorporates D-alanine isopropyl ester in its phosphoramidate prodrug structure [2].

Antiviral Prodrug Design Hepatocyte Targeting Nucleotide Phosphoramidate Chemistry

Isopropyl Ester Group Facilitates Intramolecular Stabilization in Peptide Crystal Structures

X-ray crystallographic analysis of Boc-Phe-ΔAla-OiPr reveals that the isopropyl ester group participates in specific intramolecular interactions with nitrogen atoms of the peptide main chain, contributing to molecular stabilization [1]. The crystal structure demonstrates that the dehydroalanine moiety adopts a conformation influenced by the steric bulk of the isopropyl ester, with bond angles exhibiting unusually high values due to steric hindrance [1]. The molecules assemble into ribbons via N-H⋯O hydrogen bonding, producing a herringbone head-to-head packing arrangement [1]. D-Alanine isopropyl ester is employed as a building block for introducing D-alanine residues into peptides, where the ester form facilitates enhanced solubility in organic solvents and improved reactivity in coupling reactions compared to the free carboxylic acid .

Peptide Crystallography Dehydropeptide Chemistry Structural Biology

Esterification of D-Alanine Carboxyl Group Protects Against Undesired Side Reactions in Peptide Coupling

Esterification of the carboxylic acid moiety of D-alanine with isopropanol serves a dual functional purpose: it protects the carboxyl group during peptide coupling reactions, preventing undesired side reactions, and it substantially enhances solubility in organic solvents relative to the free amino acid . D-Alanine isopropyl ester HCl is documented to be soluble in water and ethanol, facilitating its use in diverse reaction media . The compound is employed as a reagent for the preparation of peptides and penicillin G precursors, as well as for synthesizing the sweetener L-Asp-D-Ala-OiPr .

Peptide Synthesis Carboxyl Protection Strategy Organic Solubility Enhancement

Chiral Stationary Phase Separation of Alanine Isopropyl Ester Enantiomers Enables Analytical Quality Control

Gas chromatographic separation of alanine enantiomers as their N-trifluoroacetyl isopropyl ester derivatives has been achieved using the chiral stationary phase Chirasil-Val [1]. This derivatization approach enables the resolution and quantification of D- and L-alanine enantiomers in complex mixtures [1]. D-Alanine isopropyl ester is supplied with detailed characterization data compliant with regulatory guidelines and can be employed for analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications or commercial production of Tenofovir [2].

Chiral Chromatography Analytical Method Development Enantiomeric Purity Determination

Primary Research and Industrial Applications for D-Alanine Isopropyl Ester (CAS 79487-89-1) Based on Verified Evidence


Chiral Building Block for Nucleotide Phosphoramidate Prodrug Synthesis

Procurement of D-alanine isopropyl ester is indicated for research and development programs focused on nucleotide phosphoramidate prodrugs, including hepatitis C therapeutics such as PSI-7977 (sofosbuvir) and HIV/hepatitis B agents such as Tenofovir Alafenamide . The D-configuration at the α-carbon is a stereochemical requirement for these prodrugs; substitution with L-alanine isopropyl ester would yield diastereomeric compounds with altered metabolic activation and tissue distribution, as evidenced by species-dependent pharmacokinetic variations observed in L-alanine isopropyl ester-containing GS-6620 [1]. The compound is suitable for use as a starting material in medicinal chemistry optimization of nucleotide prodrug scaffolds.

Intermediate for High-Potency Dipeptide Sweetener Development

D-Alanine isopropyl ester serves as the essential chiral component for synthesizing L-aspartyl-D-alanine isopropyl ester (L-Asp-D-Ala-OiPr), a synthetic dipeptide sweetener . Related aminomalonyl alanine isopropyl esters exhibit sweetness potency quantified at 58 times that of sucrose and approximately half that of aspartame, without the metallic aftertaste characteristic of saccharin [1]. This application scenario is relevant for food chemistry research groups evaluating non-nutritive sweetener candidates or developing novel dipeptide-based taste modulators.

Protected D-Alanine Donor for Stereospecific Peptide Synthesis

D-Alanine isopropyl ester is employed as a building block to introduce D-alanine residues into peptide sequences, where the ester-protected carboxyl group prevents undesired side reactions during coupling and enhances organic solvent solubility relative to the free amino acid . The compound is soluble in both water and ethanol, enabling compatibility with diverse reaction media [1]. The isopropyl ester moiety additionally contributes to intramolecular stabilization in peptide crystal structures, as demonstrated by X-ray crystallographic analysis of Boc-Phe-ΔAla-OiPr . This scenario applies to peptide chemistry laboratories synthesizing D-amino acid-containing bioactive sequences or preparing penicillin G precursors .

Analytical Reference Standard for Chiral Chromatography and Quality Control

D-Alanine isopropyl ester is supplied with detailed characterization data compliant with regulatory guidelines and may be utilized for analytical method development, method validation, and quality control applications in support of Abbreviated New Drug Applications or commercial pharmaceutical production . The compound's enantiomers can be resolved via gas chromatography on Chirasil-Val chiral stationary phase as N-trifluoroacetyl isopropyl ester derivatives [1]. This application scenario is pertinent for analytical chemistry laboratories requiring authenticated reference materials for enantiomeric purity determination in pharmaceutical quality control workflows.

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